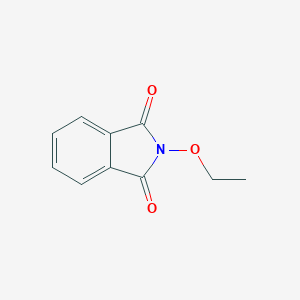

2-Ethoxy-1H-isoindole-1,3(2H)-dione

Übersicht

Beschreibung

2-Ethoxy-1H-isoindole-1,3(2H)-dione is a chemical compound belonging to the isoindole family Isoindoles are heterocyclic compounds containing a nitrogen atom within a five-membered ring fused to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-1H-isoindole-1,3(2H)-dione can be achieved through several methods. One common approach involves the cyclization of acetylenic compounds under catalytic conditions. For example, the cycloisomerization of acetylenic compounds using gold catalysts such as Ph3PAuNTf2 can yield isoindole derivatives . Another method involves the intramolecular α-arylation of amino esters, which can be catalyzed by palladium complexes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethoxy-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield reduced isoindole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoindole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield isoindole-2,3-diones, while substitution reactions can produce various substituted isoindole derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research has demonstrated that derivatives of isoindole-1,3(2H)-dione exhibit notable antimicrobial activities. A study highlighted the effectiveness of halogenated derivatives against both Gram-positive and Gram-negative bacteria. The synthesized compounds showed inhibition zones comparable to standard antibiotics like gentamicin, indicating their potential as antimicrobial agents .

Antileishmanial Activity

The compound has shown promising results against Leishmania tropica. Specific derivatives were found to be more effective than the first-line treatment, Glucantime, with IC50 values demonstrating significant potency. This positions 2-ethoxy-1H-isoindole-1,3(2H)-dione as a candidate for further development in treating leishmaniasis .

Anticancer Effects

In vitro studies have revealed that isoindole derivatives possess antiproliferative activity against various cancer cell lines, including Caco-2 and HCT-116. These compounds induce apoptosis and arrest the cell cycle progression in cancer cells. Structure-activity relationship (SAR) analyses suggest that the lipophilic nature of these compounds enhances their biological activity .

Synthesis and Characterization

The synthesis of this compound involves several organic reactions, including halogenation and functionalization to enhance its biological properties. Characterization techniques such as FTIR and NMR spectroscopy are employed to confirm the structure and purity of the synthesized compounds .

Case Study 1: Antimicrobial Evaluation

A comprehensive study evaluated several isoindole derivatives for their antimicrobial efficacy against selected bacterial strains. The results indicated that certain tetra-brominated derivatives exhibited significantly higher antibacterial activity compared to their chloro counterparts, highlighting the importance of halogenation in enhancing bioactivity .

Case Study 2: Antileishmanial Activity

In another investigation focusing on Leishmania tropica, researchers synthesized multiple isoindole derivatives and tested their efficacy. The most potent compound demonstrated an IC50 value lower than that of Glucantime, suggesting its potential as a new therapeutic agent for leishmaniasis .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 2-Ethoxy-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of cyclooxygenase isoenzymes (COX-2), thrombin, and other enzymes involved in inflammatory and coagulation pathways . The compound’s unique structure allows it to bind to these targets with high affinity, thereby modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Ethoxy-1H-isoindole-1,3(2H)-dione is unique due to its ethoxy group, which can influence its reactivity and interaction with biological targets

Biologische Aktivität

2-Ethoxy-1H-isoindole-1,3(2H)-dione, also known as a derivative of isoindole, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which allows it to interact with various biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties based on diverse research findings.

The chemical structure of this compound can be represented as follows:

This compound's properties include:

- Molecular Weight : 201.21 g/mol

- Melting Point : Approximately 150°C

- Solubility : Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of this compound against various bacterial strains. The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated an inhibition zone comparable to that of standard antibiotics such as gentamicin.

| Microbial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 14 |

Anticancer Activity

The anticancer properties of this compound have been explored through various in vitro studies. It has shown promising results in inhibiting the proliferation of cancer cell lines such as Caco-2 (colorectal cancer) and HCT-116 (colon cancer). The mechanism of action appears to involve cell cycle arrest and apoptosis induction.

| Cell Line | IC50 (μmol/mL) | Mechanism |

|---|---|---|

| Caco-2 | 10.5 | Apoptosis induction |

| HCT-116 | 8.7 | Cell cycle arrest |

In a study by Al-Khayat et al., the compound was noted for its ability to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of pro-apoptotic proteins .

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays, including DPPH radical scavenging tests. The compound demonstrated a significant free radical scavenging effect with an IC50 value of 1.174 μmol/mL, indicating its potential as a therapeutic agent against oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the isoindole core can enhance biological activity. For instance:

- Halogenation : Introduction of halogen groups has been shown to increase antimicrobial potency.

- Alkyl Substituents : Variations in alkyl chain length and branching affect the lipophilicity and subsequently the bioavailability of the compound.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

- Leishmaniasis Treatment : A study reported that derivatives of isoindole exhibited higher efficacy against Leishmania tropica compared to conventional treatments like Glucantime, with IC50 values significantly lower than those observed for existing therapies .

- Cancer Therapeutics : In a preclinical trial involving human cancer cell lines, treatment with this compound resulted in a marked reduction in tumor size in xenograft models, showcasing its potential for development into an anticancer drug .

Eigenschaften

IUPAC Name |

2-ethoxyisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-2-14-11-9(12)7-5-3-4-6-8(7)10(11)13/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJKISZSZWWOLCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCON1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344320 | |

| Record name | 2-Ethoxy-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1914-21-2 | |

| Record name | 2-Ethoxy-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.